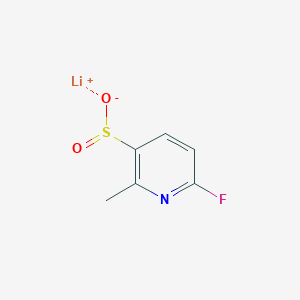![molecular formula C13H18ClN3O B2865728 [5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine CAS No. 714205-78-4](/img/structure/B2865728.png)
[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
A study by Araki et al. (2009) explored the reactions of a 5-chloro-2,3-diphenyltetrazolium salt with amines, leading to the synthesis of 3-(phenylazo)-1,2,4-triazoles. This work highlights the compound's role in nucleophilic substitution reactions essential for synthesizing heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals (Araki et al., 2009).
Catalysis
Pullaiah et al. (2016) discovered that a polystyrene-supported N-phenylpiperazine–Cu(II) complex acts as an efficient and reusable catalyst for KA2-coupling reactions. This finding suggests the potential of "[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine" derivatives in developing new catalytic systems for organic synthesis, highlighting their importance in green chemistry (Pullaiah et al., 2016).
Antimicrobial Activities
Behbehani et al. (2011) utilized 2-arylhydrazononitriles, related to the structure of interest, for preparing new indole-containing heterocyclic substances with promising antimicrobial activities. This study underscores the compound's relevance in synthesizing new antimicrobial agents to combat resistant bacterial strains (Behbehani et al., 2011).
Anticancer Research
Demirci and Demirbas (2019) synthesized novel Mannich bases from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine derivatives, showing moderate cytotoxic activity against prostate cancer cell lines. This work illustrates the compound's potential application in developing new anticancer drugs (Demirci & Demirbas, 2019).
Corrosion Inhibition
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives for corrosion inhibition of iron, indicating that similar structures could serve as effective corrosion inhibitors, protecting metal surfaces in industrial applications (Kaya et al., 2016).
Propiedades
IUPAC Name |
1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-2-13(18)17-7-5-16(6-8-17)12-4-3-10(14)9-11(12)15/h3-4,9H,2,5-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJNOBGDZXNJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
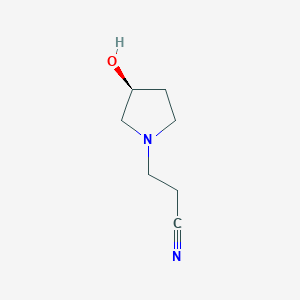
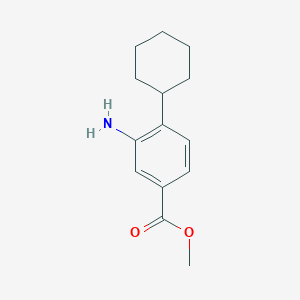
![7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2865648.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2865652.png)
![5-Acetyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2865656.png)
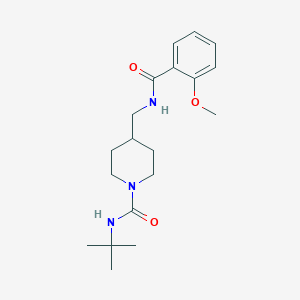
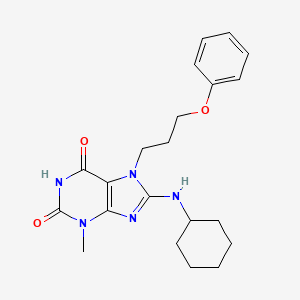
![2-Chloro-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]acetamide](/img/structure/B2865659.png)
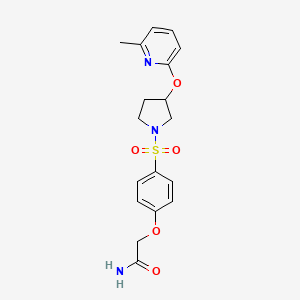
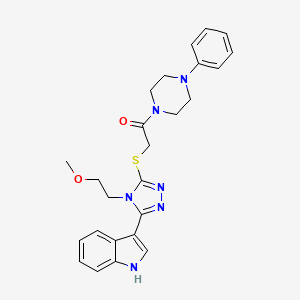
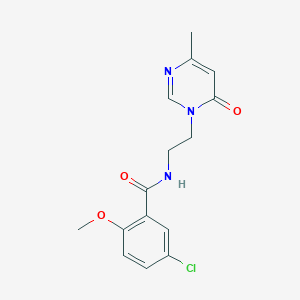
![4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2865665.png)
